molecular formula C14H12N2S B11730816 2-(1H-indol-3-ylsulfanyl)aniline CAS No. 32884-72-3

2-(1H-indol-3-ylsulfanyl)aniline

Cat. No.: B11730816
CAS No.: 32884-72-3
M. Wt: 240.33 g/mol
InChI Key: PEQZTTVBRREURO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylsulfanyl)aniline is an organic compound with the molecular formula C14H12N2S. It is a derivative of indole, a heterocyclic aromatic organic compound, and aniline, an aromatic amine. This compound is known for its unique structure, which combines the indole ring with a sulfanyl group attached to an aniline moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)aniline typically involves the reaction of indole-3-thiol with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)aniline involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-ylsulfanyl)aniline is unique due to its specific combination of the indole ring and the sulfanyl group attached to an aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

32884-72-3

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

2-(1H-indol-3-ylsulfanyl)aniline

InChI

InChI=1S/C14H12N2S/c15-11-6-2-4-8-13(11)17-14-9-16-12-7-3-1-5-10(12)14/h1-9,16H,15H2

InChI Key

PEQZTTVBRREURO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SC3=CC=CC=C3N

solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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